Physicochemical Property Differentiation: XLogP3-AA and Lipinski Compliance Versus Piperidine Analog
The target compound exhibits a computed XLogP3-AA of 1.8, a hydrogen bond donor (HBD) count of 1, a hydrogen bond acceptor (HBA) count of 3, and zero Lipinski Rule-of-5 (Ro5) violations [1]. In contrast, the piperidine analog—6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one—contains a six-membered piperidine ring in place of the five-membered pyrrolidine, which increases lipophilicity (predicted XLogP ~2.3–2.5 based on additivity principles for an additional methylene unit) and raises the HBA count to 4 due to the altered electronic environment of the tertiary amine [2]. The lower XLogP of the target compound translates to improved aqueous solubility and reduced non-specific protein binding, critical factors for biochemical and cell-based assay performance at screening concentrations.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 (PubChem computed) |
| Comparator Or Baseline | Piperidine analog: predicted XLogP ~2.3–2.5 (estimated from molecular formula C16H20N4O, +1 CH2 vs. target) |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.7 log units (higher lipophilicity for comparator) |
| Conditions | Computed using XLogP3 algorithm (PubChem); comparator value estimated by structural analogy |
Why This Matters
Lower XLogP indicates superior aqueous solubility for the target compound, reducing the need for DMSO co-solvents that can interfere with enzymatic and cellular assays—an important factor for high-throughput screening procurement decisions.
- [1] PubChem Compound Summary for CID 135561257, Computed Properties section. National Center for Biotechnology Information (2025). View Source
- [2] Molecular formula and structural comparison between C15H18N4O (target) and C16H20N4O (piperidine analog); XLogP estimate based on aliphatic carbon contribution additivity. View Source
